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Compound of Interest

Compound Name: Fmoc-Ile-Thr(psi(Me,Me)pro)-OH

Cat. No.: B13394911 Get Quote

Technical Guide: Fmoc-Ile-Thr(psi(Me,Me)pro)-
OH
CAS Number: 957780-52-8

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH, a

pseudoproline dipeptide crucial for advanced solid-phase peptide synthesis (SPPS). This

document outlines its chemical properties, synthesis, and application, with a focus on

experimental protocols and data presentation for researchers in peptide chemistry and drug

development.

Core Concepts and Physicochemical Data
Fmoc-Ile-Thr(psi(Me,Me)pro)-OH is a specialized dipeptide derivative designed to overcome

challenges associated with peptide aggregation during SPPS.[1][2] The core of this molecule is

the pseudoproline (psi) moiety, an oxazolidine ring formed from the threonine residue.[1][2]

This structural feature induces a "kink" in the peptide backbone, similar to proline, which

disrupts the formation of secondary structures like β-sheets that are responsible for inter-chain

aggregation.[1][2] By preventing aggregation, this reagent significantly improves coupling

efficiency, overall yield, and purity of the final peptide product.[2] It is particularly valuable in the

synthesis of long or hydrophobic peptide sequences.[1]
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The Fmoc (9-fluorenylmethoxycarbonyl) group protects the N-terminal isoleucine, allowing for

its controlled incorporation into the growing peptide chain using standard Fmoc-based SPPS

protocols.[3] The pseudoproline ring is stable to the basic conditions used for Fmoc

deprotection (e.g., piperidine) but is readily cleaved by trifluoroacetic acid (TFA) during the final

cleavage from the resin, regenerating the native threonine residue.[1][2]

Table 1: Physicochemical Properties of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH

Property Value Source(s)

CAS Number 957780-52-8 [3]

Molecular Formula C₂₈H₃₄N₂O₆ [3]

Molecular Weight 494.59 g/mol [3]

Appearance White to off-white powder [3]

Purity
Typically ≥95% (Assay by

titration)
[3]

Synonyms

Fmoc-Ile-Thr[Ψ(Me,Me)Pro]-

OH, (4S,5R)-3-[N-(9-

Fluorenylmethyloxycarbonyl)-

L-isoleucinyl]-2,2,5-

trimethyloxazolidine-4-

carboxylic acid

[3]

Storage Conditions ≤ -4 °C [3]

Table 2: Quantitative Analytical Data
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Parameter Data Notes

Melting Point Not publicly available -

Solubility
Soluble in DMF and NMP for

SPPS applications

Specific solubility data (e.g.,

mg/mL) is not readily available

in public literature.

Spectroscopic Data

Specific ¹H NMR, ¹³C NMR,

and Mass Spectrometry data

are not readily available in

public databases but can be

requested from the supplier.

Purity is typically confirmed by

HPLC by commercial

suppliers.

Synthesis and Experimental Protocols
General Synthesis of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH
The synthesis of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH involves a two-step process: the formation

of the pseudoproline moiety from threonine, followed by coupling with Fmoc-isoleucine. The

following is a generalized protocol based on patent literature for similar compounds, as a

specific, detailed protocol for this exact molecule is not widely published.

Step 1: Synthesis of H-Thr(psi(Me,Me)pro)-OH

Suspend L-Threonine in a suitable solvent such as acetone.

Add 2,2-dimethoxypropane and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic

acid).

Reflux the mixture until the reaction is complete, which can be monitored by thin-layer

chromatography (TLC).

Upon completion, the solvent is removed under reduced pressure.

The resulting crude product, H-Thr(psi(Me,Me)pro)-OH, is then purified, typically by

crystallization.

Step 2: Coupling of Fmoc-Ile-OH
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The purified H-Thr(psi(Me,Me)pro)-OH is dissolved in a suitable solvent system, often a

mixture of an organic solvent and an aqueous basic solution (e.g., sodium carbonate).

Fmoc-Ile-OH, activated as an N-hydroxysuccinimide (OSu) ester or a pentafluorophenyl

(Pfp) ester, is added to the solution.

The reaction is stirred at room temperature until completion.

The product is then worked up by acidification and extraction with an organic solvent.

The final product, Fmoc-Ile-Thr(psi(Me,Me)pro)-OH, is purified by column chromatography

or crystallization.

General Synthesis of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH

Step 1: Pseudoproline Formation

Step 2: Dipeptide Coupling

L-Threonine

H-Thr(psi(Me,Me)pro)-OH

Reflux

Acetone, 2,2-Dimethoxypropane, Acid Catalyst

H-Thr(psi(Me,Me)pro)-OHActivated Fmoc-Ile-OH
(e.g., Fmoc-Ile-OSu)

Fmoc-Ile-Thr(psi(Me,Me)pro)-OH

Coupling in basic solution

Click to download full resolution via product page
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Caption: Generalized workflow for the synthesis of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH is its incorporation into a growing

peptide chain on a solid support to prevent aggregation.

Protocol for Manual Coupling in Fmoc-SPPS:

This protocol assumes a standard Fmoc-SPPS workflow on a resin pre-loaded with the first

amino acid.

Resin Preparation: The peptide-resin is deprotected at the N-terminus by treating with a 20%

solution of piperidine in dimethylformamide (DMF) twice (e.g., 3 minutes and then 10

minutes). The resin is then washed thoroughly with DMF.

Activation of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH:

In a separate vessel, dissolve Fmoc-Ile-Thr(psi(Me,Me)pro)-OH (2-5 equivalents relative

to the resin loading) and a coupling reagent (e.g., HBTU, HATU, or HCTU; 2-5

equivalents) in a minimal volume of DMF or N-Methyl-2-pyrrolidone (NMP).

Add a base, typically N,N-diisopropylethylamine (DIEA) (4-10 equivalents), to the solution

and mix.

Coupling to the Resin:

Immediately add the activated dipeptide solution to the deprotected peptide-resin.

Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling can

be monitored using a qualitative test such as the Kaiser test (ninhydrin test).

Washing: After the coupling is complete, the resin is drained and washed thoroughly with

DMF to remove excess reagents and byproducts.

Continuation of Synthesis: The cycle of deprotection and coupling is repeated for the

subsequent amino acids in the peptide sequence.
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Application of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH in SPPS

Start: Peptide-Resin with free N-terminus

Couple to Resin (1-2 hours)

Activate Fmoc-Ile-Thr(psi(Me,Me)pro)-OH
with Coupling Reagent + Base in DMF

Wash Resin with DMF

Fmoc Deprotection (Piperidine/DMF)

Couple Next Fmoc-Amino Acid

Continue Peptide Elongation

Click to download full resolution via product page

Caption: Experimental workflow for incorporating the pseudoproline dipeptide in SPPS.

Applications in Research and Drug Development
The use of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH is particularly advantageous in the following

areas:

Synthesis of "Difficult" Peptides: It is highly effective in synthesizing peptides that are prone

to aggregation, such as those with long hydrophobic sequences.[1]
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Long Peptides and Small Proteins: By improving solubility and coupling kinetics, it enables

the synthesis of longer and more complex peptides.

Drug Development: In the development of peptide-based therapeutics, this reagent helps to

ensure the high purity and yield of the active pharmaceutical ingredient.[3] Enhanced stability

and resistance to enzymatic degradation have been noted in peptides synthesized with this

compound.[3]

Neuroscience Research: It is valuable in the synthesis of neuropeptides for studies on brain

function and neurological disorders.[3]

Conclusion
Fmoc-Ile-Thr(psi(Me,Me)pro)-OH is a powerful tool in modern peptide chemistry. Its ability to

disrupt peptide aggregation during SPPS leads to higher quality synthetic peptides, which is

critical for both basic research and the development of novel therapeutics. While detailed public

data on some of its physical properties are scarce, its utility and general application are well-

documented, making it an indispensable reagent for overcoming synthetic challenges in

peptide science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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